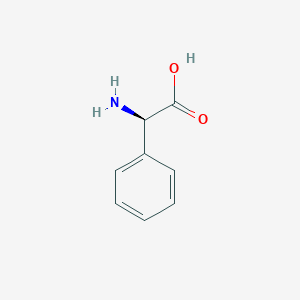

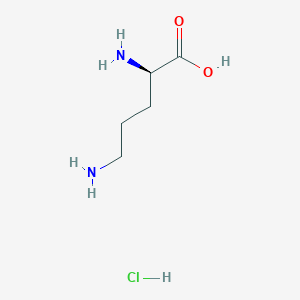

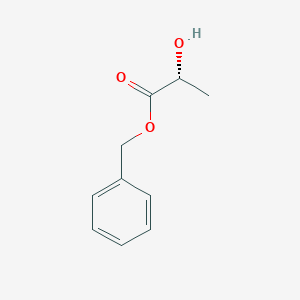

(R)-2-hydroxypropionic acid benzyl ester

Übersicht

Beschreibung

“®-2-hydroxypropionic acid benzyl ester” is an ester derived from a carboxylic acid, in which the hydrogen atom of the hydroxyl group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

The synthesis of esters can be accomplished in several ways . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For instance, acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis

Esters are derived from carboxylic acids. A carboxylic acid contains the -COOH group, and in an ester, the hydrogen in this group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .Chemical Reactions Analysis

Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Wissenschaftliche Forschungsanwendungen

-

- Application: 3-HP can be polymerized to yield poly(3-hydroxypropionate) (P-3HP), a biodegradable polymer . This polymer exhibits promising physical characteristics, including a high glass transition temperature and a melting point of 170–184°C .

- Method: The polymer is synthesized through the polymerization of 3-HP .

- Results: The resulting biodegradable polymers can potentially replace traditional petrochemistry-based polymers and be used in new fields such as surgical biocomposite material and drug release material .

-

- Application: 3-HP participates in autotrophic carbon dioxide (CO2) assimilation pathways in certain microorganisms . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .

- Method: Microbial metabolic engineering techniques are used to exploit these biosynthetic pathways .

- Results: This application could lead to the development of sustainable methods for producing chemicals from renewable biomass .

-

- Application: 3-HP is a valuable platform compound from which a panel of bulk chemicals can be derived . It has high reactivity due to its carboxyl and β hydroxyl groups, making it useful in the production of polymer materials and other chemical feedstocks .

- Method: Chemical synthesis methods are used to produce these bulk chemicals .

- Results: This application could lead to the development of sustainable methods for producing chemicals from renewable biomass .

-

- Application: Hydroxamic acids (HAs), which are structurally similar to 3-HP, have the ability to chelate metal ions such as Fe(III) and Zn(II). This makes HA derivatives useful as metalloenzyme inhibitors .

- Method: Synthetic medicinal chemistry techniques are used to produce these inhibitors .

- Results: These inhibitors have found wide applications in medicinal chemistry, including the treatment of various types of cancer .

Safety And Hazards

Zukünftige Richtungen

Recent advances in the transesterification of β-keto esters have shown promising results . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . This suggests potential future directions for the development of efficient synthesis methods for benzyl esters .

Eigenschaften

IUPAC Name |

benzyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTLPUIDJRKAAM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415939 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-hydroxypropionic acid benzyl ester | |

CAS RN |

74094-05-6 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.